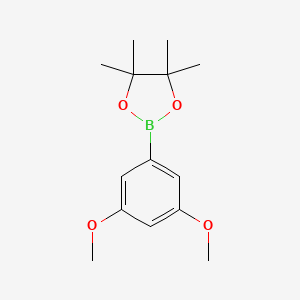
4-(4-Oxocyclohexyl)benzonitrile
Übersicht
Beschreibung
4-(4-Oxocyclohexyl)benzonitrile (4-OCBN) is an organic compound that is widely used in a variety of scientific research applications. It is a cyclic nitrile that is composed of a benzene ring and a cyclohexane ring that is linked together by a single carbon-oxygen bond. 4-OCBN is a versatile compound that is used in organic synthesis, as a reagent in the synthesis of other compounds, and for its unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Electrolyte Additive in High Voltage Lithium Ion Batteries
4-(Trifluoromethyl)-benzonitrile (4-TB), a compound structurally related to 4-(4-Oxocyclohexyl)benzonitrile, has been explored as a novel electrolyte additive for high voltage lithium-ion batteries. Studies demonstrate that the addition of 4-TB significantly improves the cyclic stability and capacity retention of LiNi0.5Mn1.5O4 cathodes (Huang et al., 2014).
Androgen Receptor Antagonist for Dermatological Applications
A derivative of benzonitrile, namely 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-0998425), is a nonsteroidal androgen receptor antagonist. It shows potential in sebum control and the treatment of androgenetic alopecia. This compound demonstrates potency and selectivity with minimal systemic side effects, due to rapid systemic metabolism (Li et al., 2008).
Liquid Crystal Research
Several studies have focused on compounds similar to 4-(4-Oxocyclohexyl)benzonitrile in liquid crystal research. For instance, the pressure-volume-temperature relations and phase transitions of 4-(trans-4-Pentylcyclohexyl)benzonitrile have been examined (Ichimura et al., 1983). Additionally, molecular dynamics simulation studies of similar compounds provide insights into their isotropic and nematic phases (Krümer et al., 1993).
Spectral
and Physico-Chemical StudiesInvestigations into benzonitrile and its derivatives, such as 4-n-ethoxy-4'-cyanobiphenyl (2OCB), a liquid crystal (LC), reveal significant insights into electronic structure, thermodynamic properties, and spectral analysis. These studies utilize techniques like DFT-B3LYP/6-31G(d,p) to examine properties like dipole moment, frontier orbitals energy, entropy, and enthalpy (Tiwari et al., 2020).
Study of Intramolecular Charge Transfer
The molecular structure of photoexcited crystalline 4-(diisopropylamino)benzonitrile (DIABN) and its intramolecular charge transfer (ICT) state has been determined through time-resolved X-ray diffraction. These studies provide insights into the structural changes occurring in benzonitrile derivatives upon photoexcitation and the formation of ICT states (Techert & Zachariasse, 2004).
Corrosion Inhibition Studies
Benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile (PANB) and 3-amino-4-(isopentylamino)benzonitrile(APAB), have been evaluated as corrosion inhibitors for mild steel in acid solutions. Their performance, confirmed through techniques like potentiodynamic polarization curves and electrochemical impedance spectroscopy, highlights their potential in industrial applications (Chaouiki et al., 2018).
Photoredox Reactions
Studies on the photoredox reactions of benzonitrile derivatives reveal their potential in chemical synthesis and material science. For example, the photoinduced electron transfer from tetraphenyl-substituted 1,2-digermacyclohexa-3,5-dienes to C60, using benzonitrile solutions, has been explored (Mochida et al., 1997).
Synthesis of Functionalised Cyclohexadienes
The synthesis of functionalised cyclohexadienes through the addition of lithiated phosphine borane complexes to benzonitriles highlights the utility of benzonitrile derivatives in organic synthesis, offering pathways to create complex organic structures (Sanchez et al., 2002).
Eigenschaften
IUPAC Name |
4-(4-oxocyclohexyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRVACCGEKPJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578342 | |
| Record name | 4-(4-Oxocyclohexyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxocyclohexyl)benzonitrile | |
CAS RN |
73204-07-6 | |
| Record name | 4-(4-Oxocyclohexyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73204-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Oxocyclohexyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-(4-oxocyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)








